molecular formula C10H21N B1375238 4-(Propan-2-yl)cycloheptan-1-amine CAS No. 1495590-92-5

4-(Propan-2-yl)cycloheptan-1-amine

Cat. No.: B1375238
CAS No.: 1495590-92-5
M. Wt: 155.28 g/mol
InChI Key: VXEVPIVWDPNFBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Propan-2-yl)cycloheptan-1-amine is a cycloheptane-derived amine featuring an isopropyl substituent at the 4-position. This compound belongs to a broader class of alicyclic amines, which are structurally characterized by their non-aromatic cyclic frameworks and nitrogen-containing functional groups. Such amines are pivotal in medicinal chemistry due to their conformational flexibility and ability to modulate physicochemical properties like solubility, lipophilicity, and hydrogen-bonding capacity .

Properties

IUPAC Name

4-propan-2-ylcycloheptan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-8(2)9-4-3-5-10(11)7-6-9/h8-10H,3-7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXEVPIVWDPNFBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Propan-2-yl)cycloheptan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cycloheptanone with isopropylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 4-(Propan-2-yl)cycloheptan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-(Propan-2-yl)cycloheptan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cycloheptane vs. Cyclohexane Derivatives

The cycloheptane ring in 4-(propan-2-yl)cycloheptan-1-amine introduces distinct steric and electronic effects compared to smaller cyclohexane analogs. For example:

  • 2-[(4-Chlorophenyl)methyl]-4-(propan-2-yl)cyclohexan-1-amine (): Structure: Cyclohexane backbone with a 4-chlorophenylmethyl substituent and isopropyl group. Applications: Similar compounds are intermediates in drug discovery, particularly for central nervous system (CNS) targets.
  • 4-(Propan-2-yl)-1-(trifluoromethyl)cycloheptan-1-amine hydrochloride (): Structure: Cycloheptane with trifluoromethyl and isopropyl groups. Properties: The electron-withdrawing CF3 group increases polarity and metabolic stability compared to non-fluorinated analogs .

Substituent Effects

The isopropyl group in this compound contributes to steric bulk and lipophilicity. Comparisons with other substituents:

  • Piperazine-Modified Cyclohexanamines ():
    • Example : (1S,4S)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine.
    • Properties : The piperazine moiety enhances water solubility and hydrogen-bonding capacity, critical for pharmacokinetic optimization .
    • Applications : Used in kinase inhibitors and anticancer agents (e.g., Compound 41 in ).
  • Chlorophenylmethyl-Substituted Analogs ():
    • Example : 2-[(4-Chlorophenyl)methyl]-4-(propan-2-yl)cyclohexan-1-amine.
    • Properties : Aromatic groups enhance π-π stacking interactions in receptor binding, while chlorine improves metabolic stability .

Key Insight : The absence of polar substituents (e.g., piperazine, chlorine) in this compound may limit its solubility but increase blood-brain barrier penetration.

Data Table: Comparative Analysis of Structural Analogs

Compound Name Core Structure Key Substituents LogDpH=7.4 Applications Source
This compound Cycloheptane Isopropyl N/A Hypothetical CNS agents Inferred
2-[(4-Chlorophenyl)methyl]-4-isopropylcyclohexan-1-amine Cyclohexane Isopropyl, 4-chlorophenylmethyl ~1.7 Drug intermediates
(1S,4S)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine Cyclohexane 4-Methylpiperazine N/A Anticancer agents
4-(Propan-2-yl)-1-(trifluoromethyl)cycloheptan-1-amine Cycloheptane Isopropyl, CF3 N/A Discontinued (high polarity)

Biological Activity

4-(Propan-2-yl)cycloheptan-1-amine, a compound with a cycloheptane structure substituted with an isopropyl group and an amine functional group, has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological properties, including antioxidant, anticancer, and other pharmacological effects.

The basic structure of this compound can be described as follows:

  • Molecular Formula : C_{10}H_{17}N
  • Molecular Weight : 155.25 g/mol
  • Structure :
    • Cycloheptane ring with an isopropyl group at position 4.
    • Amine group at position 1.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method used to evaluate such activity. In studies, various derivatives of cycloalkyl amines have shown varying degrees of DPPH radical scavenging ability, suggesting that structural modifications can enhance antioxidant capacity .

Table 1: Antioxidant Activity of Cycloalkyl Amines

Compound NameDPPH Scavenging Activity (%)Reference
This compoundTBD (To Be Determined)
N-(1,3-dioxoisoindolin-2-yl)-3-amino137% of ascorbic acid
Hydrazone with thiophene moiety126% of ascorbic acid

Anticancer Activity

The anticancer potential of this compound and its derivatives has been explored through various in vitro assays against different cancer cell lines. For instance, studies have shown that certain cycloalkyl amines exhibit cytotoxic effects against human glioblastoma and breast cancer cell lines, indicating their potential as therapeutic agents .

Case Study: Cytotoxicity Against Cancer Cell Lines

A recent study evaluated the cytotoxicity of several cycloalkyl amines against U87 glioblastoma and MDA-MB-231 triple-negative breast cancer cell lines. The results indicated that certain derivatives were significantly more effective against U87 cells compared to MDA-MB-231 cells, highlighting the importance of structural variations in enhancing anticancer activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Propan-2-yl)cycloheptan-1-amine
Reactant of Route 2
4-(Propan-2-yl)cycloheptan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.